Butyl 2-(3-oxopiperazin-2-yl)acetate
Description
Significance of Oxopiperazine and Ester Moieties as Fundamental Chemical Scaffolds in Organic Synthesis
The chemical utility of Butyl 2-(3-oxopiperazin-2-yl)acetate is best understood by examining its core components: the oxopiperazine ring and the ester functional group. Both are considered "privileged structures" or fundamental moieties in the field of organic synthesis, particularly in the realm of medicinal chemistry.
The oxopiperazine scaffold, a derivative of piperazine (B1678402), is a key structural unit found in a multitude of natural products and biologically active compounds. rsc.org Piperazine and its derivatives are prevalent in pharmaceuticals, with applications ranging from antipsychotics to anticancer agents. mdpi.com The incorporation of an oxo (keto) group into the piperazine ring, as seen in oxopiperazines, introduces a lactam functionality. This feature can act as a constrained peptide mimic, making oxopiperazine derivatives valuable tools in the design of peptidomimetics to study and inhibit protein-protein interactions. researchgate.net
The ester moiety is one of the most versatile and fundamental functional groups in organic chemistry. numberanalytics.com Esters are widespread in nature, contributing to the flavors and fragrances of fruits and flowers. solubilityofthings.comwikipedia.orglibretexts.org In the laboratory, the ester group is a crucial intermediate in a vast array of synthetic transformations. solubilityofthings.com Its reactivity allows for its conversion into a wide range of other functional groups, including carboxylic acids, alcohols, aldehydes, and amides. libretexts.org Furthermore, esters are frequently employed as protecting groups for carboxylic acids during multi-step syntheses, particularly in peptide synthesis. wikipedia.org In medicinal chemistry, the esterification of a parent drug molecule to form a prodrug is a common strategy to improve properties such as bioavailability. acs.org
Historical Context of Oxopiperazine and Ester Derivatives in Advanced Synthetic Methodologies
The development of synthetic methods for both ester and oxopiperazine derivatives has a rich history. The classic method for synthesizing esters is the Fischer esterification , a reaction first described in the late 19th century that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgresearchgate.net This reversible reaction has been a cornerstone of organic synthesis for over a century. wikipedia.org Over the years, numerous other esterification methods have been developed to address substrates with sensitive functional groups, including the Steglich esterification and the Mitsunobu reaction, which operate under milder conditions. wikipedia.org
The synthesis of piperazine and its derivatives, including oxopiperazines, has also evolved significantly. Early methods often involved the cyclization of appropriate diamine and dicarbonyl precursors. Modern synthetic organic chemistry has introduced more sophisticated and efficient routes. organic-chemistry.org The development of asymmetric synthesis has been particularly important, allowing for the preparation of enantiomerically pure substituted piperazines, which is crucial for pharmaceutical applications where stereochemistry often dictates biological activity. rsc.org The synthesis of derivatized oxopiperazines from amino acids has provided a route to constrained peptide mimics, demonstrating the integration of classical peptide chemistry with modern heterocyclic synthesis. researchgate.net
Research Objectives and Scope for Investigating this compound Chemistry
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research objectives for investigating this compound can be inferred from the known utility of its constituent parts. The primary objective would likely be to utilize it as a chiral building block for the synthesis of more complex target molecules, particularly for pharmaceutical and agrochemical research.
The scope of investigation would encompass several key areas:
Stereoselective Synthesis: Developing efficient methods to synthesize enantiomerically pure forms of this compound. The stereocenter at the 2-position of the oxopiperazine ring is of critical importance.
Functional Group Manipulation: Exploring the selective transformation of both the ester and the lactam functionalities. For instance, the butyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The N-H groups of the piperazine ring could be functionalized to introduce further diversity.
Scaffold for Library Synthesis: Using the molecule as a starting point for the creation of a library of related compounds. By varying the ester group and introducing substituents onto the oxopiperazine ring, a diverse set of molecules could be generated for screening in biological assays.
Application in Peptidomimetics: Incorporating the molecule into peptide chains to act as a turn-mimetic or a constrained dipeptide isostere, with the goal of developing novel therapeutic agents that target protein-protein interactions. researchgate.netresearchgate.net
The investigation of this compound and its chemistry is therefore aimed at expanding the toolbox of synthetic chemists, providing a versatile and stereochemically defined scaffold for the construction of novel and potentially bioactive molecules.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1056057-55-6 | C10H18N2O3 | 214.26 |
| Methyl 2-(3-oxopiperazin-2-yl)acetate nih.gov | 89852-17-5 | C7H12N2O3 | 172.18 |
| tert-Butyl 2-(3-oxopiperazin-1-yl)acetate bldpharm.combldpharm.com | 1056057-55-6 | C10H18N2O3 | 214.26 |
Note: The CAS number for this compound and tert-Butyl 2-(3-oxopiperazin-1-yl)acetate appear to be the same in some databases, which may indicate an error in public records or that they are sold under the same number by some suppliers. The structures are distinct.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-(3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-6-15-9(13)7-8-10(14)12-5-4-11-8/h8,11H,2-7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBWQDCICUWYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391297 | |
| Record name | Butyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90973-88-9 | |
| Record name | Butyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving Butyl 2 3 Oxopiperazin 2 Yl Acetate
Mechanistic Studies of Oxopiperazine Ring Formation and Derivatization
The formation of the 3-oxopiperazine ring, a key structural motif, can be achieved through various synthetic strategies, primarily involving intramolecular cyclization. A common approach involves the cyclization of an N-substituted amino acid derivative. For instance, the intramolecular condensation of a diamine precursor, where one amine is acylated with a haloacetyl group, can lead to the formation of the lactam ring characteristic of the oxopiperazine core. The reaction proceeds via an initial intermolecular nucleophilic substitution followed by an intramolecular aminolysis of the ester.
Derivatization of the oxopiperazine ring can occur at several positions. For example, methyl (3-oxo-piperazine-2-ylidene) acetate (B1210297), a related compound, has been shown to react with N-arylmaleimides in the presence of catalytic amounts of acetic acid. In this reaction, it acts as a C,N-dinucleophile, leading to the formation of novel annulated heterocyclic systems. davidpublisher.com This suggests that the carbon atom at the 2-position of the oxopiperazine ring in Butyl 2-(3-oxopiperazin-2-yl)acetate possesses a degree of nucleophilicity, enabling further functionalization.
General synthetic routes to piperazine (B1678402) and its derivatives often involve intramolecular hydroamination, palladium-catalyzed cyclization of diamine components with propargyl units, or visible-light-promoted decarboxylative annulation. organic-chemistry.org These methods highlight the diverse strategies available for constructing the core piperazine structure, which can be adapted for the synthesis of oxopiperazine derivatives.
Reactivity Profiles of the Ester Linkage within this compound
The butyl ester group is a significant site of reactivity in the molecule, susceptible to a variety of transformations that are fundamental in organic synthesis.
The carbonyl carbon of the butyl ester is electrophilic and is a prime target for nucleophilic attack. This leads to nucleophilic acyl substitution, a class of reactions that allows for the interconversion of carboxylic acid derivatives. In these reactions, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the butoxy group (-OBu) as a leaving group and the formation of a new carbonyl compound.
The general mechanism for this transformation is depicted below: Step 1: Nucleophilic attack
Nu- + R-CO-OBu → [R-C(O-)(Nu)-OBu]
Step 2: Elimination of the leaving group
[R-C(O-)(Nu)-OBu] → R-CO-Nu + -OBu
Common nucleophiles for this reaction include hydroxides (leading to hydrolysis), alkoxides (transesterification), and amines (aminolysis). The facility of these reactions depends on the nucleophilicity of the attacking species and the stability of the leaving group.
The ester functionality can be reduced to a primary alcohol. A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH4). The reaction proceeds through the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the ester carbonyl carbon. This is followed by the elimination of the butoxide ion and a second hydride addition to the resulting aldehyde intermediate. masterorganicchemistry.comharvard.edu
This compound + LiAlH4 → 2-(Hydroxymethyl)-3-oxopiperazine + Butanol
It is important to note that LiAlH4 is a very strong and non-selective reducing agent and will also reduce the amide functionality in the oxopiperazine ring under harsh conditions. masterorganicchemistry.com More selective reducing agents may be required to achieve the specific reduction of the ester group while preserving the lactam.
The hydrolysis of the butyl ester to the corresponding carboxylic acid can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release butanol and the protonated carboxylic acid. The catalytic cycle is completed by the deprotonation of the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion (OH-), the hydroxide acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then expels the butoxide ion. An acid-base reaction between the carboxylic acid and the butoxide ion then occurs, leading to the formation of the carboxylate salt and butanol. This final step is irreversible and drives the reaction to completion.
Intramolecular and Intermolecular Reactions of the Piperazine Nitrogen Atoms
The piperazine ring contains two nitrogen atoms, N1 and N4, which exhibit nucleophilic and basic properties. Their reactivity is a key aspect of the chemistry of this compound. ambeed.com
The nitrogen atom at the 4-position (N4) is a secondary amine and is generally more nucleophilic and basic than the nitrogen atom at the 1-position (N1), which is part of an amide (lactam). The lone pair of electrons on the N1 nitrogen is delocalized through resonance with the adjacent carbonyl group, reducing its nucleophilicity.
Intermolecular Reactions: The N4 nitrogen can readily participate in a variety of intermolecular reactions, including:
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce an alkyl group at the N4 position. The regioselectivity of such reactions can be influenced by steric and electronic factors of both the piperazine derivative and the alkylating agent. google.combeilstein-journals.org
N-Acylation: Reaction with acid chlorides or anhydrides to form an N-acyl derivative at the N4 position.
Michael Addition: As a nucleophile, the N4 nitrogen can add to α,β-unsaturated carbonyl compounds.
Intramolecular Reactions: While less common for the parent structure, if a suitable electrophilic center is present within a substituent attached to the molecule, the N4 nitrogen can participate in intramolecular cyclization reactions to form bicyclic or more complex heterocyclic systems.
Stereochemical Implications in Chemical Transformations of the Compound
This compound possesses a stereocenter at the C2 position of the piperazine ring. Therefore, chemical transformations involving this compound must consider the stereochemical outcomes.
The synthesis of enantiomerically pure C-substituted piperazines is an area of significant research interest. nih.gov Methods for achieving this include the use of chiral starting materials, such as amino acids, or the application of asymmetric catalysis. nih.gov For instance, a highly diastereoselective intramolecular hydroamination has been shown to be a key step in the synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
Reactions at the C2 position or at adjacent atoms can proceed with either retention or inversion of configuration, or they can lead to racemization. The stereochemical outcome is dependent on the reaction mechanism. For example, an SN2 reaction at a substituent on the C2 position would proceed with inversion of stereochemistry. In contrast, reactions that proceed through a planar intermediate, such as an enolate, could lead to a mixture of diastereomers.
The stereochemistry of the substituent at the C2 position can also direct the stereochemical outcome of reactions at other parts of the molecule through steric hindrance or by participating in the transition state. This diastereoselective control is a critical consideration in the synthesis of complex molecules containing the 2-substituted oxopiperazine scaffold. acs.org
Absence of Research on Carbon-Hydrogen Bond Functionalization of this compound
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of published research specifically detailing the functionalization of carbon-hydrogen (C-H) bonds on the this compound molecule.
Despite the significant interest in C-H functionalization as a powerful tool in modern organic synthesis for creating complex molecules from simpler precursors, there are no specific studies reporting on the application of these methods to the this compound framework. C-H activation strategies aim to directly convert inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional synthetic routes that often require pre-functionalized starting materials.
The investigation into this specific area of research is crucial for understanding the potential chemical transformations of this compound and for the development of novel derivatives. However, at present, the scientific community has not published any data on this topic. Consequently, information regarding reaction mechanisms, potential for regioselectivity, catalytic systems, and the characterization of any resulting products remains unavailable.
The lack of research in this specific area means that a detailed discussion on the "," with a focus on C-H bond functionalization, cannot be provided. Any attempt to do so would be speculative and would not be based on peer-reviewed research findings.
Further research is required to explore the reactivity of the C-H bonds within the this compound structure and to determine the feasibility of applying modern synthetic methodologies for its derivatization.
Sophisticated Spectroscopic and Analytical Techniques for Structural Characterization of Butyl 2 3 Oxopiperazin 2 Yl Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution and the solid state. For a molecule like Butyl 2-(3-oxopiperazin-2-yl)acetate, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments is essential for complete and unambiguous assignment of all proton and carbon signals. ipb.pt
Based on the molecular structure, a set of predicted chemical shifts for the ¹H and ¹³C nuclei can be proposed. These predictions are derived from established chemical shift principles and data from analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Piperazine (B1678402) C2 | CH | ~3.8 - 4.2 | dd | ~55 - 60 |
| Piperazine C3 | C=O | - | - | ~168 - 172 (Amide) |
| Piperazine N4 | NH | ~6.5 - 7.5 | br s | - |
| Piperazine C5 | CH₂ | ~3.0 - 3.4 | m | ~42 - 47 |
| Piperazine C6 | CH₂ | ~2.8 - 3.2 | m | ~40 - 45 |
| Piperazine N1 | NH | ~2.5 - 3.5 | br s | - |
| Acetate (B1210297) CH₂ | CH₂ | ~2.6 - 2.9 | m (AB system) | ~38 - 43 |
| Acetate C=O | C=O | - | - | ~170 - 174 (Ester) |
| Butyl O-CH₂ | CH₂ | ~4.1 - 4.3 | t | ~65 - 68 |
| Butyl CH₂ | CH₂ | ~1.6 - 1.8 | sextet | ~30 - 33 |
| Butyl CH₂ | CH₂ | ~1.3 - 1.5 | sextet | ~18 - 21 |
| Butyl CH₃ | CH₃ | ~0.9 - 1.0 | t | ~13 - 15 |
While 1D spectra provide initial information, 2D NMR is required to connect the atoms and build the molecular framework. sdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show a clear correlation pathway along the butyl chain (CH₃ to the adjacent CH₂ to the next CH₂ to the O-CH₂) and within the piperazine ring, establishing the connectivity of the -CH₂-CH₂-NH-CH-CH₂- spin system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. epfl.ch This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. For example, the proton signal at ~4.1-4.3 ppm would show a cross-peak to the carbon signal at ~65-68 ppm, confirming this as the O-CH₂ group of the butyl ester. researchgate.net
A cross-peak from the butyl O-CH₂ protons (~4.1-4.3 ppm) to the ester carbonyl carbon (~170-174 ppm), confirming the ester linkage.
Correlations from the acetate CH₂ protons (~2.6-2.9 ppm) to both the ester carbonyl carbon and the C2 carbon of the piperazine ring (~55-60 ppm), unequivocally linking the side chain to the C2 position.
Correlations from the piperazine C2 proton to the amide carbonyl (C3), C6, and the acetate CH₂ carbons, confirming its position within the ring and its substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could reveal the relative orientation of the acetate side chain with respect to the protons on the piperazine ring, providing insight into the preferred conformation around the C2 chiral center.
While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers a unique window into the molecular structure and conformation in the crystalline or amorphous solid state. acs.org In the solid phase, molecular tumbling is restricted, allowing for the measurement of anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged to zero in solution. nih.gov
For this compound, ssNMR can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular conformation or crystal packing.
Determine Conformation: ssNMR can provide precise details on the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the butyl acetate side chain in the solid state. iastate.edunih.gov
Analyze Intermolecular Interactions: By probing through-space proximities, ssNMR can shed light on intermolecular interactions, such as the hydrogen bonding network involving the N-H groups of the piperazine ring.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.
The C2 position of the piperazine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, is a primary method for determining enantiomeric excess (ee) or purity. acs.org
Chiral Derivatizing Agents (CDAs): A racemic sample of the compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl). This reaction converts the two enantiomers into a mixture of two diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The signals for protons or carbons near the newly formed stereocenter will appear as two separate sets, and the ratio of their integration values directly corresponds to the ratio of the original enantiomers. nih.govrsc.org
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. acs.org The CSA forms transient, weak diastereomeric complexes with each enantiomer. This association breaks the magnetic equivalence of the enantiomers, leading to the splitting of certain NMR signals into two. nih.gov The relative areas of the split peaks are then used to calculate the enantiomeric excess.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool that provides two key pieces of information: the precise molecular mass and the fragmentation pattern upon ionization.
For this compound (Molecular Formula: C₁₀H₁₈N₂O₃), HRMS can determine the mass of the molecular ion with high accuracy (typically < 5 ppm error), which allows for the unambiguous confirmation of its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is 215.1390 Da.
Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments provides corroborating structural evidence. xml-journal.net Common fragmentation pathways for piperazine analogues often involve cleavages within the piperazine ring and at the bonds connecting substituents. researchgate.net A plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion is outlined below.
Table 2: Predicted HRMS Fragments for this compound
| Proposed Fragment Ion | Proposed Loss | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| C₁₀H₁₉N₂O₃⁺ | - | 215.1390 | Protonated Molecular Ion [M+H]⁺ |
| C₆H₁₁N₂O₃⁺ | C₄H₈ (Butene) | 159.0764 | Loss of butene via McLafferty rearrangement of the ester |
| C₆H₉N₂O₂⁺ | C₄H₉OH (Butanol) | 141.0659 | Loss of butanol from the protonated carboxylic acid fragment |
| C₈H₁₃N₂O₂⁺ | C₂H₄O (Acetaldehyde) | 169.0972 | Cleavage of the acetate side chain |
| C₄H₇N₂O⁺ | C₆H₁₂O₂ (Butyl Acetate) | 99.0553 | Cleavage of the entire side chain, leaving the protonated piperazinone ring |
| C₅H₉N₂⁺ | CO + C₅H₉O₂ | 97.0760 | Characteristic piperazine ring fragmentation (loss of CO and side chain fragments) |
The study of these fragmentation pathways, particularly characteristic cleavages of the piperazine ring, can help distinguish it from other isomers. doi.orgresearchgate.netconsensus.app
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. pitt.edu IR and Raman are complementary: polar bonds with strong dipole moment changes (like C=O) give strong IR absorptions, while symmetric, polarizable bonds often give strong Raman signals. spectroscopyonline.com
For this compound, the key functional groups would produce characteristic bands.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200 - 3400 | 3200 - 3400 | Broad in IR due to hydrogen bonding. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong in both IR and Raman. |
| C=O (Ester) | Stretching | 1735 - 1750 | 1735 - 1750 | Very strong and sharp in IR. libretexts.org |
| C=O (Amide I) | Stretching | 1650 - 1680 | 1650 - 1680 | Very strong in IR, characteristic of cyclic amides. youtube.com |
| N-H (Amide II) | Bending | 1510 - 1550 | Weak/Absent | In-plane bend coupled with C-N stretch. |
| C-O (Ester) | Stretching | 1150 - 1250 | Medium | Strong C-O stretch is characteristic of esters. spectroscopyonline.com |
| C-N | Stretching | 1020 - 1220 | Medium | Stretching vibrations of the piperazine ring. |
The distinct frequencies for the ester carbonyl (~1740 cm⁻¹) and the amide carbonyl (~1670 cm⁻¹) allow for their clear differentiation. libretexts.org Furthermore, shifts in the N-H and C=O stretching frequencies can provide insights into the strength and nature of intermolecular hydrogen bonding in the solid state. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The absorbing parts of a molecule are known as chromophores. In this compound, the primary chromophores are the two carbonyl groups: one in the amide function and one in the ester function.
Neither of these groups is part of an extended conjugated system. Therefore, they are expected to exhibit only weak absorptions corresponding to n→π* transitions. These transitions typically occur in the short-wavelength UV region.
Amide Chromophore: The n→π* transition is expected around 210-220 nm.
Ester Chromophore: The n→π* transition is also expected in a similar region, around 210-215 nm.
Due to the lack of significant chromophores that absorb in the visible region (400-700 nm), the compound is expected to be colorless. rsc.org While UV-Vis spectroscopy is not a primary tool for detailed structural elucidation of this compound, it serves to confirm the absence of extended conjugation and can be a useful method for quantitative analysis if the compound shows sufficient absorbance. researchgate.netresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of Related Structures
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For complex heterocyclic molecules such as derivatives of 3-oxopiperazine, this method provides definitive insights into the absolute stereochemistry of chiral centers and the preferred solid-state conformation, which are critical for understanding structure-activity relationships. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on structurally related piperazine derivatives offer a robust framework for understanding its likely structural features. chemrxiv.orgresearchgate.netacs.org
Analysis of related N-heteroaryl piperazines has demonstrated the power of X-ray crystallography in assigning the absolute configuration of stereogenic centers. nih.govacs.org For instance, the enantiomers of a chiral piperazine derivative were separated, and the absolute configuration of one enantiomer was unequivocally determined to be 'S' through single-crystal X-ray analysis of its oxalate (B1200264) salt. nih.govacs.org This assignment subsequently allowed for the confident deduction of the 'R' configuration for its corresponding enantiomer. nih.govacs.org Such studies are crucial, as different enantiomers can exhibit significantly different biological activities. nih.gov
The table below summarizes crystallographic data from a representative study of a chiral N-heteroaryl piperazine derivative, illustrating the type of detailed structural information obtained from such analyses. nih.govacs.org
| Parameter | Value |
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Molecular Weight ( g/mol ) | 563.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 150.00(10) |
| Calculated Density (g/cm³) | 1.344 |
| Determined Absolute Configuration | S |
| Data derived from the crystallographic study of the oxalate salt of a chiral piperazine derivative. nih.govacs.org |
This detailed structural knowledge is vital for computational modeling, understanding intermolecular interactions within the crystal lattice, and designing new molecules with specific three-dimensional geometries.
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are fundamental for assessing the purity and resolving isomeric mixtures of synthetic compounds like this compound. auburn.edu High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques employed for both qualitative and quantitative analysis of piperazine derivatives. researchgate.netunodc.org
The synthesis of 2,3-disubstituted piperazines, such as the parent acid of this compound, often results in a mixture of diastereomers (cis and trans isomers). nih.gov The separation and purification of these isomers are critical, as they may possess different physical, chemical, and biological properties. Research on 3-substituted piperazine-2-acetic acid esters has shown that these diastereomeric mixtures can be successfully separated using chromatographic techniques. nih.gov
Reversed-phase HPLC is a widely used method for the analysis and separation of piperazine derivatives. researchgate.nethelixchrom.com The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and pH, significantly influences the retention and selectivity of diastereomers. researchgate.net For example, in the separation of piperazine diastereomers, a methanol (B129727)/water mobile phase at a pH of 6.4 provided superior selectivity compared to an acetonitrile/water system, which was attributed to specific hydrogen bonding interactions between methanol and the piperazine moiety. researchgate.net
For chiral compounds that exist as enantiomers, specialized chiral chromatography is required. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. mdpi.com The development of various CSPs has made direct HPLC methods a state-of-the-art methodology for enantioselective separation. researchgate.net
The following tables provide examples of chromatographic conditions used for the analysis and separation of related piperazine compounds.
Table 1: HPLC Conditions for Piperazine Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC with Derivatization |
| Column | C18 | C18 |
| Mobile Phase | Acetonitrile/Water/TFA | Acetonitrile/Buffer |
| Detection | ELSD, 40°C | UV |
| Purpose | Purity analysis of piperazine | Trace analysis of piperazine via derivatization with NBD-Cl |
| Reference | helixchrom.com | researchgate.net |
| This table presents generalized conditions based on common methods for piperazine analysis. |
Table 2: GC-MS Conditions for Piperazine Derivative Identification
| Parameter | Example Conditions |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | 100% trifluoropropyl methyl polysiloxane capillary column (30 m x 0.25 mm, 0.50 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp 80°C, ramped to 200°C |
| Detector | Mass Spectrometer (EI mode, 70 eV) |
| Purpose | Identification and quantification of various piperazine derivatives |
| Reference | researchgate.netunodc.org |
| These conditions are representative of methods used for the forensic analysis of designer piperazine drugs. |
These analytical methods are crucial for quality control, ensuring the chemical purity and isomeric integrity of this compound for research and development purposes. The ability to separate and characterize individual isomers is a prerequisite for any detailed investigation of the compound's properties. nih.gov
Computational Chemistry and Theoretical Modeling of Butyl 2 3 Oxopiperazin 2 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Butyl 2-(3-oxopiperazin-2-yl)acetate. jksus.orgscilit.com Methods such as B3LYP or wB97XD with a suitable basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry to its lowest energy state and to calculate various electronic descriptors. jksus.orgacs.org
The electronic structure provides critical information about the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups (both in the ring and the ester) and positive potential near the N-H protons, indicating sites prone to electrophilic and nucleophilic attack, respectively. scilit.com
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge transfer interactions between filled donor and empty acceptor orbitals. scilit.com This analysis can quantify the stability arising from hyperconjugation and intramolecular hydrogen bonding.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the six-membered piperazine (B1678402) ring and the rotatable bonds in the butyl acetate (B1210297) side chain mean that this compound can exist in multiple conformations. nih.gov The piperazine ring itself can adopt chair, boat, and twist-boat conformations. ias.ac.in Computational methods are used to perform a systematic search of the conformational space to identify stable, low-energy structures.
Table 2: Relative Energies of Predicted Conformers
| Conformer | Substituent Orientation (Side Chain) | Relative Energy (kcal/mol) | Predicted Population (at 298K) |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | ~95% |
| Chair 2 | Axial | 2.5 | ~4% |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
For a molecule like this, which contains both hydrogen bond donors (N-H) and acceptors (C=O, O-R), interactions with a polar solvent like water are particularly important. nih.gov An MD simulation in a box of explicit water molecules can reveal the formation and lifetime of hydrogen bonds between the solute and solvent, the structure of the solvent shell around the molecule, and the influence of the solvent on conformational preferences. The flexibility of the butyl chain and the puckering of the piperazine ring can be tracked over the simulation time to understand the molecule's dynamic structural ensemble. mdpi.comrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of new compounds. rsc.org
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on the DFT-optimized geometry. The calculated shifts (relative to a standard like tetramethylsilane, TMS) can be compared with experimental data to confirm the structure. Predictions would show distinct signals for the protons and carbons in the piperazine ring and the butyl ester chain, with the chemical shifts being highly sensitive to the molecule's conformation. nih.gov
Vibrational Frequencies: The infrared (IR) spectrum can be predicted by calculating the vibrational frequencies of the molecule. These calculations identify the characteristic stretching and bending modes. For this compound, key predicted peaks would include the N-H stretch, C-H stretches (aliphatic), and two distinct C=O stretches for the amide in the ring and the ester in the side chain. superfri.org
Table 3: Predicted Key Spectroscopic Parameters
| Parameter | Predicted Value | Associated Functional Group |
|---|---|---|
| ¹H NMR Shift (N-H) | ~6.5-7.5 ppm | Amide Proton |
| ¹³C NMR Shift (C=O) | ~168 ppm | Amide Carbonyl |
| ¹³C NMR Shift (C=O) | ~172 ppm | Ester Carbonyl |
| IR Frequency (N-H stretch) | ~3250 cm⁻¹ | Amide N-H |
| IR Frequency (C=O stretch) | ~1670 cm⁻¹ | Amide Carbonyl |
Transition State Modeling for Reaction Pathways and Kinetic Interpretations
Theoretical modeling can be extended to investigate the chemical reactions of this compound. By mapping a reaction coordinate, computational chemists can locate the transition state (the highest energy point along the reaction pathway) and calculate the activation energy. acs.org
Potential reaction pathways for this molecule include the hydrolysis of the ester linkage or the amide bond within the piperazine ring. Transition state modeling could determine which of these processes is kinetically more favorable under specific conditions (e.g., acidic or basic catalysis). For instance, calculations could model the stepwise mechanism of ester hydrolysis, identifying the energies of the tetrahedral intermediate and the final transition state. These kinetic interpretations are crucial for understanding the molecule's stability and potential degradation pathways. acs.org
Structure-Reactivity Relationships from a Computational Perspective
By integrating the findings from electronic structure, conformational analysis, and reaction modeling, a comprehensive understanding of the structure-reactivity relationship can be established. acs.org Computational analysis can demonstrate how the molecule's preferred three-dimensional shape influences its chemical behavior.
For example, the conformational analysis might show that in the lowest-energy chair conformation, the ester group is sterically accessible, whereas the amide bond is more shielded. superfri.org This would suggest a higher reactivity for the ester group. Furthermore, the electronic structure calculations (HOMO/LUMO distributions and MEP maps) can pinpoint the exact atomic sites most susceptible to attack. Combining these structural and electronic insights allows for a rational prediction of how modifications to the molecule's structure—such as adding different substituents—would alter its reactivity, a cornerstone of rational drug design and chemical synthesis. nih.gov
Advanced Applications of Butyl 2 3 Oxopiperazin 2 Yl Acetate and Its Derivatives in Chemical Synthesis Research
Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules
The Butyl 2-(3-oxopiperazin-2-yl)acetate scaffold is a valuable building block for constructing more complex organic molecules, particularly peptidomimetics and other heterocyclic systems. The rigidified 2-oxopiperazine ring serves to constrain the peptide backbone, which can be advantageous for improving binding affinity to biological targets. nih.govnih.gov Its utility as an intermediate stems from the multiple reactive sites available for functionalization. The secondary amine within the ring can be acylated or alkylated, the lactam can be modified, and the butyl ester provides a handle for further transformations or can be hydrolyzed to the corresponding carboxylic acid.
The synthesis of complex molecules often begins with the construction of the core oxopiperazine ring itself, which can be achieved through various routes, including the cyclization of diamine precursors. nih.gov A common strategy involves the use of optically pure amino acids to generate chiral 1,2-diamines, which are then used to construct enantiopure 3-substituted piperazine-2-acetic acid esters. researchgate.net This preserves stereochemical integrity, which is crucial for the synthesis of biologically active molecules. For example, a multi-step synthesis can convert an amino acid into a key 1,2-diamine intermediate, which then undergoes annulation to yield the desired 2,3-substituted piperazine (B1678402). researchgate.net
The following table outlines a representative synthetic sequence illustrating the role of oxopiperazine derivatives as intermediates.
| Step | Reaction | Purpose | Typical Yield |
|---|---|---|---|
| 1 | Conversion of amino acid to chiral 1,2-diamine | Creates the core chiral building block. researchgate.net | High |
| 2 | Annulation of diamine to form piperazine-2-acetic acid ester | Forms the heterocyclic scaffold. researchgate.net | Moderate to High |
| 3 | Functionalization of the piperazine ring (e.g., N-acylation) | Adds diversity and extends the molecular structure. nih.gov | Variable |
| 4 | Modification of the ester group (e.g., hydrolysis, amidation) | Prepares for coupling to other molecules or polymers. | High |
This step-wise approach allows for the controlled and often stereoselective synthesis of polysubstituted piperazines and oxopiperazines, which are useful building blocks in medicinal chemistry. rsc.org
Development of Chemical Libraries Utilizing the Oxopiperazine-Ester Scaffold
The oxopiperazine-ester scaffold is exceptionally well-suited for the construction of combinatorial chemical libraries. nih.gov Peptoid libraries, which are oligomers of N-substituted glycines, have proven to be a valuable source of protein-binding agents. nih.gov However, the conformational flexibility of simple linear peptoids can limit their binding affinity. nih.govresearchgate.net Incorporating the rigid 2-oxopiperazine ring into the main chain of peptoid-like oligomers constrains the structure, which can lead to higher affinity ligands. nih.govresearchgate.net
A modified "sub-monomer" solid-phase synthesis is often employed to create large libraries. nih.gov This method allows for immense diversity by utilizing a wide array of commercially available primary amines and α-halo acids as building blocks. nih.gov One reported effort constructed a combinatorial library of approximately 18,000 compounds by reacting 12 primary amines, 5 amino acids, and 5 different α-halo acids on a resin support. nih.gov This demonstrates the power of the oxopiperazine scaffold in generating vast chemical diversity for high-throughput screening. The general structure allows for diversification at multiple points, as illustrated below.
The development of such libraries is a key strategy in the hit-to-lead process of drug discovery. nih.gov By systematically varying the substituents on the oxopiperazine core, structure-activity relationships (SAR) can be established, guiding the design of more potent and selective compounds. rsc.org For example, libraries of 1,3,4-trisubstituted 2-oxopiperazine-based compounds have been synthesized and screened to discover potent agonists for therapeutic targets. nih.gov
Catalytic Applications and Ligand Design Incorporating Oxopiperazine Moieties
The nitrogen atoms within the piperazine core make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. rsc.orgtandfonline.comnih.gov Piperazine derivatives can act as N,N-donors, forming stable complexes with various transition metals, including copper, platinum, and nickel. nih.gov These metal complexes have demonstrated catalytic activity in reactions such as the epoxidation of olefins. nih.gov
The true potential of the oxopiperazine scaffold in this area lies in asymmetric catalysis. dicp.ac.cn The ability to synthesize chiral oxopiperazines from amino acids provides a direct route to chiral ligands. nih.gov Chiral ligands are essential for modifying the selectivity of a metal catalyst, enabling the preferential formation of one enantiomer of a product. nih.gov While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands, such as those that could be derived from a functionalized oxopiperazine, have proven highly effective in many metal-catalyzed reactions. nih.gov
The design of such ligands can be fine-tuned by modifying the substituents on the oxopiperazine ring, which alters the steric and electronic environment around the coordinated metal center. nih.gov This modularity is a key feature of "privileged ligands" that find broad applicability. utexas.edu
| Metal Ion | Ligand Type | Coordination Geometry | Catalytic Application Example | Reference |
|---|---|---|---|---|
| Cu(II), Pt(II), Ni(II) | N-substituted piperazine (NN donor) | Square Planar | Epoxidation of cis-stilbene | nih.gov |
| Palladium(II) | Chiral piperazin-2-ones | Not specified | Asymmetric hydrogenation | dicp.ac.cn |
| Copper(I) | Chiral bis(oxazoline) (related N-heterocycle) | Chelated complex | Asymmetric cyclopropanation | nih.gov |
| Group 12 Metals (Zn, Cd) | Aminoethylpiperazine Schiff Base | Varies (e.g., Trigonal bipyramidal) | General catalytic activity | researchgate.net |
Although direct catalytic applications of this compound itself are not widely reported, its structural motifs are present in ligands that show significant promise in the development of novel catalysts. rsc.org
Scaffold Engineering for Enhanced Synthetic Utility and Diversification
Scaffold engineering involves the strategic modification of a core molecular structure to enhance its properties and expand its synthetic utility. The oxopiperazine-ester scaffold is highly amenable to such engineering. researchgate.net Modifications can be made to increase structural rigidity, control stereochemistry, introduce new functional groups for further reactions, or alter physicochemical properties like solubility. researchgate.net
One key engineering strategy is the diastereoselective functionalization of the oxopiperazine ring. rsc.org By controlling the stereochemistry of substituents, chemists can create specific three-dimensional arrangements of functional groups, which is critical for molecular recognition and biological activity. For example, metalation followed by reaction with electrophiles can lead to specific stereoisomers of disubstituted oxopiperazines. rsc.org
Another approach is to incorporate the oxopiperazine unit into larger oligomeric structures to impose conformational constraints. nih.gov This rigidification of otherwise flexible molecules can pre-organize them for binding to a target, potentially increasing potency. nih.govresearchgate.net The development of solid-phase synthesis routes for incorporating 2-oxopiperazine moieties into peptoids is a prime example of this strategy. nih.gov
The versatility of the piperazine scaffold allows for its use in creating a wide array of derivatives with diverse therapeutic applications, including anticancer and antimicrobial agents. researchgate.netnih.gov
Integration into Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)
The structural features of the this compound scaffold also make it an attractive building block for materials science. The two nitrogen atoms and the carbonyl group of the lactam are capable of forming hydrogen bonds, which can drive the self-assembly of molecules into well-ordered supramolecular structures. rsc.org For instance, piperazine-1,4-diol, a related compound, has been shown to assemble into 2D hydrogen-bonded networks in the solid state. rsc.org This capacity for self-assembly is a cornerstone of supramolecular chemistry, used to create functional materials. The piperazine scaffold can also be a component of supramolecular association with biomolecules, for instance in delivery systems. nih.gov
In polymer chemistry, the oxopiperazine unit can be incorporated into polymer chains to impart specific properties. The reactive amine and the ester group provide handles for polymerization. For example, piperazine itself has been used to create biodegradable polyurethane-urea scaffolds for bone regeneration. nih.gov These scaffolds, fabricated using 3D printing, demonstrated excellent biocompatibility and osteoconductivity. nih.gov This highlights the potential for piperazine-based monomers in creating advanced biomaterials. While polymers based on the analogous 2-oxazolines are well-studied, poly(2-oxazine)s, which have an additional methylene (B1212753) group in the backbone, offer enhanced flexibility and are a growing area of interest for biomedical applications. researchgate.net The this compound monomer could potentially be used to synthesize novel polymers with unique thermal and mechanical properties.
Future Directions and Emerging Trends in Research on Butyl 2 3 Oxopiperazin 2 Yl Acetate Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies for the Compound
The synthesis of piperazine-containing compounds is an active area of research, with a growing emphasis on sustainability and efficiency. mdpi.comresearchgate.net While classical methods often involve multi-step procedures and the use of protecting groups, future efforts for synthesizing Butyl 2-(3-oxopiperazin-2-yl)acetate are expected to focus on greener and more atom-economical approaches. nih.gov
One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of related heterocyclic structures, such as 3-aryl-2H-benzo[b] mdpi.comnih.govoxazin-2-ones, by facilitating metal-free carbon-carbon coupling reactions. nih.gov Applying microwave irradiation to the key cyclization or substitution steps in the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.
Another area of exploration is the development of one-pot synthetic procedures. These methods, which combine multiple reaction steps into a single operation, can reduce solvent waste and purification efforts. nih.gov Research into catalytic systems that can facilitate the direct construction of the substituted 3-oxopiperazine ring from simple precursors would be a significant advancement. This could involve exploring novel catalysts for C-N bond formation or tandem reactions that build the heterocyclic core and introduce the butyl acetate (B1210297) side chain in a single sequence.
The principles of green chemistry, such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic reagents, will increasingly guide the development of new synthetic routes. The overarching goal is to create methodologies that are not only efficient but also minimize environmental impact.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Potential Advantages for Synthesis | Key Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced sustainability nih.gov | Scale-up feasibility, solvent choice for optimal microwave absorption |
| One-Pot Procedures | Increased efficiency, reduced waste, improved atom economy nih.gov | Catalyst compatibility, control over competing reaction pathways |
| Catalytic C-H Activation | Direct functionalization, high atom economy, reduced pre-functionalization steps mdpi.com | Catalyst design, achieving high regioselectivity and stereoselectivity |
Advancements in Stereoselective and Regioselective Functionalization of the Core Structure
The 3-oxopiperazine core of this compound presents multiple sites for functionalization. Future research will likely concentrate on developing highly selective methods to modify this scaffold, enabling the synthesis of a diverse range of analogues with precisely controlled three-dimensional structures.
Stereoselective functionalization is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. Asymmetric catalysis will be a key tool in this endeavor. For instance, stereoselective cycloaddition reactions, which have been used to access functionalized 1,4-benzodiazepin-3-ones, could be adapted to construct the 3-oxopiperazine ring with high enantiomeric purity. mdpi.com The development of chiral catalysts that can control the stereochemistry at the C2 position during or after ring formation would be a significant breakthrough.
Regioselective functionalization involves selectively modifying a specific position on the molecule. For the 3-oxopiperazine core, this could mean targeting the N1, N4, or the carbon atoms of the ring. C-H activation is a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity. mdpi.com Research into transition-metal-catalyzed C-H functionalization could provide methods to introduce substituents at specific positions of the piperazine (B1678402) ring without the need for pre-installed directing groups. nih.govresearchgate.net For example, developing conditions for the regioselective arylation or alkylation of the heterocyclic backbone would greatly expand the structural diversity of accessible derivatives.
The development of these advanced functionalization techniques will rely on a deeper understanding of the electronic and steric properties of the 3-oxopiperazine ring system.
Development of Advanced Spectroscopic and Computational Tools for Structural and Mechanistic Investigations
A thorough understanding of the structure, conformation, and reaction mechanisms of this compound is essential for designing improved synthetic routes and novel derivatives. Future research will leverage a combination of advanced spectroscopic and computational methods to achieve this.
Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are routine, more advanced methods will provide deeper insights. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be vital for unambiguous structure elucidation. In cases of complex reaction mixtures or transient intermediates, hyphenated techniques like LC-MS-NMR could be employed. For detailed mechanistic studies, in-situ spectroscopic monitoring (e.g., ReactIR) can track the concentration of reactants, intermediates, and products in real-time. To determine the absolute configuration of chiral derivatives, techniques such as Vibrational Circular Dichroism (VCD) could be employed in conjunction with computational predictions.
Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are becoming indispensable tools in modern chemistry. nih.gov These methods can be used to:
Predict Spectroscopic Data: Calculate NMR chemical shifts and coupling constants to aid in structure verification.
Analyze Molecular Structure: Determine stable conformations and analyze the electronic properties of the molecule.
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how reactions occur, which can guide the optimization of reaction conditions. researchgate.net
The synergy between experimental and computational approaches will be crucial. For example, computational modeling can help rationalize unexpected regioselectivity or stereoselectivity observed in the lab, leading to the development of new and improved synthetic methods.
Table 2: Advanced Tools for Characterization and Mechanistic Study
| Tool | Application | Expected Insights |
|---|---|---|
| 2D NMR Spectroscopy | Detailed structural elucidation of complex derivatives | Unambiguous assignment of proton and carbon signals, connectivity mapping |
| In-situ Spectroscopy (e.g., ReactIR) | Real-time reaction monitoring | Identification of transient intermediates, kinetic profiling of reactions |
| Density Functional Theory (DFT) | Modeling of structures and reaction pathways nih.gov | Prediction of stable conformers, elucidation of reaction mechanisms, rationalization of selectivity researchgate.net |
Interdisciplinary Research Opportunities in Pure Chemical Sciences and Methodology Development
The study of this compound is not confined to synthetic organic chemistry but extends into various interdisciplinary areas. Future research will likely see increased collaboration between different fields of chemical science to develop new methodologies and applications.
Catalysis: The development of novel catalysts for the synthesis and functionalization of the 3-oxopiperazine core is a significant opportunity. This could involve collaborations with organometallic chemists to design new transition-metal catalysts for C-H activation or asymmetric synthesis. Furthermore, the exploration of biocatalysis, using enzymes to perform specific transformations with high selectivity, represents a green and powerful approach.
Flow Chemistry: The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and precise control over reaction parameters. nih.gov Developing flow chemistry protocols for the synthesis of this compound could be a fruitful collaboration between organic chemists and chemical engineers, leading to more efficient and scalable production methods.
Materials Science: Piperazine-based structures can be used as building blocks for functional materials. Research could explore the incorporation of the this compound scaffold into polymers or metal-organic frameworks (MOFs). Such materials could have interesting properties for applications in areas like gas separation, sensing, or catalysis. This would require expertise from polymer chemists and materials scientists.
By fostering these interdisciplinary collaborations, the chemical community can unlock the full potential of the this compound scaffold and drive innovation in chemical synthesis and methodology.
Q & A
Basic: What are the recommended synthetic routes for Butyl 2-(3-oxopiperazin-2-yl)acetate, and how can reaction efficiency be optimized?
Answer:
The compound’s synthesis likely involves coupling a piperazine derivative with a butyl acetate moiety. A common approach is to use carbamate-protected intermediates (e.g., benzyl 3-oxopiperazine-1-carboxylate derivatives) to preserve reactive sites during synthesis . For optimization:
- Stepwise protection/deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize the 3-oxopiperazin core during esterification .
- Catalytic conditions : Employ palladium catalysts for deprotection steps (e.g., hydrogenolysis of benzyl groups) .
- Reaction monitoring : Track progress via HPLC or LC-MS to identify side products like unreacted intermediates or hydrolyzed esters .
Advanced: How can computational methods guide the design of this compound’s synthetic pathway?
Answer:
Quantum mechanical calculations (e.g., density functional theory) predict reaction energetics and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search : Identify low-energy pathways for cyclization or ester bond formation using software like Gaussian or ORCA .
- Solvent effects : Simulate solvent interactions (e.g., polar aprotic solvents like DMF) to stabilize intermediates and improve yields .
- Machine learning : Train models on existing piperazine synthesis data to predict optimal temperatures or catalysts .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm structure via H and C NMR, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and acetate methyl groups (δ 1.2–1.4 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 229.15) and fragmentation patterns .
- HPLC purity analysis : Use C18 columns with UV detection (λ = 210–230 nm) to quantify impurities (<1%) .
Advanced: How can researchers resolve contradictions in published data on the compound’s stability under varying pH conditions?
Answer:
- Factorial design experiments : Systematically test pH (4–10), temperature (4–40°C), and buffer composition to identify degradation pathways .
- Kinetic studies : Monitor hydrolysis rates via UV-Vis or NMR to determine activation energy and pH-dependent mechanisms .
- Cross-validation : Compare results with structurally analogous compounds (e.g., benzyl 3-oxopiperazine-1-carboxylate) to identify trends in ester stability .
Basic: What storage conditions are recommended to preserve this compound’s integrity?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Desiccants : Use silica gel or molecular sieves to minimize moisture exposure, which accelerates ester degradation .
- Light protection : Amber vials or foil wrapping prevent photolytic cleavage of the piperazine ring .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?
Answer:
- Process intensification : Use continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., esterification) .
- Byproduct management : Optimize solvent extraction (e.g., ethyl acetate/water partitioning) to remove unreacted starting materials .
- Quality-by-design (QbD) : Define critical process parameters (CPPs) like stirring rate and reagent stoichiometry to ensure batch consistency .
Basic: How can researchers assess the biological activity of this compound in vitro?
Answer:
- Enzyme inhibition assays : Test against targets like serine proteases or kinases, given piperazine’s role in bioactive molecules .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293) to evaluate IC values .
- ADME profiling : Measure solubility (shake-flask method) and metabolic stability in liver microsomes .
Advanced: How do steric and electronic effects influence the reactivity of the 3-oxopiperazin moiety in this compound?
Answer:
- Steric hindrance : The oxo group at position 3 reduces ring flexibility, affecting nucleophilic attack at adjacent carbons. Molecular dynamics simulations quantify this rigidity .
- Electronic effects : The electron-withdrawing oxo group increases electrophilicity at the piperazine nitrogen, enhancing reactivity in alkylation or acylation reactions .
- Comparative studies : Contrast with non-oxo piperazines (e.g., tert-butyl N-carbamate derivatives) to isolate electronic contributions .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact with potential irritants .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile byproducts (e.g., acetic acid) .
- Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .
Advanced: How can researchers address discrepancies in reported spectral data for this compound?
Answer:
- Reference standards : Compare with certified analytical standards (e.g., HPLC-grade esters) to calibrate instruments .
- Deuteration studies : Use deuterated solvents (e.g., DO) to resolve overlapping NMR peaks .
- Collaborative validation : Share raw data (e.g., FID files from NMR) via platforms like PubChem for cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
